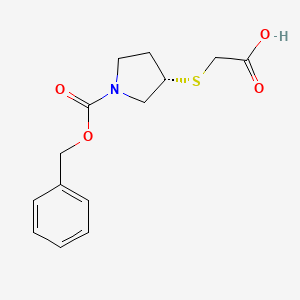

(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13467766

Molecular Formula: C14H17NO4S

Molecular Weight: 295.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4S |

|---|---|

| Molecular Weight | 295.36 g/mol |

| IUPAC Name | 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |

| Standard InChI Key | VSRGCGSISNYAGA-LBPRGKRZSA-N |

| Isomeric SMILES | C1CN(C[C@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Stereochemistry

The compound’s molecular formula is C₁₄H₁₇NO₄S, with a molecular weight of 295.36 g/mol . Its structure comprises:

-

A pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a carboxymethylsulfanyl group (-SCH₂COOH).

-

A benzyl ester (-COOCH₂C₆H₅) protecting the carboxylic acid functionality at the 1-position of the pyrrolidine .

The (S) configuration at the 3-position of the pyrrolidine ring is critical for its stereoselective interactions in biological systems . Computational models (e.g., InChIKey VSRGCGSISNYAGA-LBPRGKRZSA-N) confirm the spatial arrangement of substituents, which influences its reactivity and binding affinity .

Structural Comparison with Analogues

-

The (R)-enantiomer (CAS: 1354016-71-9) shares the same molecular formula but exhibits distinct biological activity due to reversed stereochemistry .

-

Replacement of the benzyl ester with a tert-butyl group (CAS: 1353994-43-0) alters solubility and stability, favoring specific synthetic applications .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Pyrrolidine Functionalization:

-

Esterification:

-

Steglich esterification with benzyl alcohol, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

-

Yields are optimized at 60–70°C in anhydrous dichloromethane (DCM).

-

Industrial-Scale Production

-

Continuous Flow Reactors: Enhance reaction efficiency and purity by maintaining precise temperature control.

-

Analytical Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure >98% purity .

Physicochemical Properties

Chemical Reactivity and Functionalization

Key Reactions

-

Ester Hydrolysis: The benzyl ester is cleaved via hydrogenolysis (H₂/Pd-C) to yield the free carboxylic acid, a precursor for peptide coupling .

-

Sulfanyl Group Modifications: The -SCH₂COOH moiety participates in Michael additions and disulfide bond formation, enabling conjugation with biomolecules.

Stability Considerations

-

pH Sensitivity: The carboxymethylsulfanyl group undergoes oxidation at pH > 8, necessitating storage under acidic conditions (pH 4–6) .

Applications in Medicinal Chemistry

Enzyme Inhibition

-

Interleukin-1β Converting Enzyme (ICE): The compound’s pyrrolidine core mimics the natural substrate of ICE, making it a candidate for inflammatory disease therapeutics .

-

Glycogen Phosphorylase Inhibition: Structural analogs (e.g., JP3314938B2) demonstrate hypoglycemic effects, suggesting potential in diabetes management .

Antiviral Research

-

Derivatives of this compound exhibit protease inhibitory activity against viral targets, including HIV-1 and hepatitis C.

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Application |

|---|---|---|

| (R)-3-Carboxymethylsulfanyl-... | Opposite stereochemistry at C3 | Reduced bioactivity |

| tert-Butyl ester variant | Enhanced solubility in nonpolar solvents | Drug delivery |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize substituents for improved pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume